An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)cinnamaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)cinnamaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 4-(Dimethylamino)cinnamaldehyde, a versatile organic compound with applications in analytical chemistry and as a synthetic intermediate.[1] This document offers detailed experimental protocols, extensive characterization data, and a visualization of its key reaction mechanism.
Synthesis of 4-(Dimethylamino)cinnamaldehyde
4-(Dimethylamino)cinnamaldehyde can be effectively synthesized through two primary methods: the Claisen-Schmidt condensation and the Vilsmeier-Haack reaction. Both methods are widely used for the formation of α,β-unsaturated aldehydes and ketones.
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde or ketone containing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[2][3] In this synthesis, 4-(Dimethylamino)benzaldehyde reacts with acetaldehyde (B116499) in the presence of a base, such as sodium hydroxide (B78521).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(Dimethylamino)benzaldehyde in ethanol (B145695). Cool the mixture in an ice bath.
-
Addition of Acetaldehyde: Slowly add an aqueous solution of acetaldehyde to the cooled reaction mixture while stirring.
-
Base Catalysis: Gradually add a solution of sodium hydroxide in water to the mixture, maintaining the temperature below 5°C. The reaction is typically stirred for several hours at room temperature.
-
Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), pour the reaction mixture into ice-cold water.
-
Isolation: The crude product precipitates as a solid and is collected by vacuum filtration. The solid is then washed with cold water until the washings are neutral.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[4][5][6][7] For the synthesis of 4-(Dimethylamino)cinnamaldehyde, N,N-dimethylaniline can be used as the starting material.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while stirring, keeping the temperature below 5°C. Stir the mixture for an additional 30-60 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction with N,N-dimethylaniline: To the freshly prepared Vilsmeier reagent, add N,N-dimethylaniline dropwise at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to a suitable temperature (e.g., 60-80°C) for several hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the aqueous solution with a base, such as sodium hydroxide or sodium carbonate, until the product precipitates. Collect the crude product by vacuum filtration and wash thoroughly with water.
Purification
The crude 4-(Dimethylamino)cinnamaldehyde obtained from either synthetic route can be purified by recrystallization to obtain a product of high purity.
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is commonly used for the recrystallization of 4-(Dimethylamino)cinnamaldehyde.[8][9]
-
Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is heated briefly before hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the formation of crystals.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry them in a vacuum oven.
Characterization
The identity and purity of the synthesized 4-(Dimethylamino)cinnamaldehyde are confirmed through various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Appearance | Yellow to orange powder | [10] |
| Melting Point | 135-138 °C | [10] |
| Molecular Formula | C₁₁H₁₃NO | [11][12] |
| Molecular Weight | 175.23 g/mol | [11][12] |
Spectroscopic Data
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 9.58 | d | 1H | -CHO | 7.6 |
| 7.40 | d | 2H | Ar-H | |
| 7.32 | d | 1H | =CH-CHO | 15.7 |
| 6.67 | d | 2H | Ar-H | |
| 6.53 | dd | 1H | Ar-CH= | 15.7, 7.6 |
| 3.01 | s | 6H | -N(CH₃)₂ |
Solvent: CDCl₃, Frequency: 90 MHz[13]
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 193.5 | C=O |
| 153.8 | Ar-C-N |
| 152.5 | Ar-CH= |
| 130.8 | Ar-CH |
| 121.9 | =CH-CHO |
| 111.4 | Ar-CH |
| 40.0 | -N(CH₃)₂ |
Solvent: CDCl₃ (Predicted)
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the functional groups present in the molecule.[14][15][16]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2800 | Medium | C-H stretch (aldehyde) |
| ~1665 | Strong | C=O stretch (conjugated aldehyde) |
| ~1600 | Strong | C=C stretch (alkene and aromatic) |
| ~1530 | Strong | Aromatic C=C stretch |
| ~1360 | Medium | C-N stretch |
| ~970 | Strong | =C-H bend (trans alkene) |
Sample Preparation: KBr pellet or thin film
3.2.4. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within the molecule. The absorption maximum is solvent-dependent.[17]
| Solvent | λmax (nm) |
| Methylcyclohexane | 358 |
| Acetonitrile | 376 |
| Water | 397 |
3.2.5. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.[18][19]
| m/z | Relative Intensity (%) | Assignment |
| 175 | 100 | [M]⁺ (Molecular ion) |
| 174 | ~35 | [M-H]⁺ |
| 146 | ~30 | [M-CHO]⁺ |
| 132 | ~20 | [M-C₂H₃O]⁺ |
| 131 | ~40 | [M-C₂H₄O]⁺ |
| 121 | ~50 | [C₈H₉N]⁺ |
Reaction Mechanism and Applications
4-(Dimethylamino)cinnamaldehyde is widely used as a chromogenic reagent for the detection of indoles and related compounds, a reaction often referred to as the Ehrlich test.[20][21] This reaction is particularly useful in microbiology for identifying bacteria that can metabolize tryptophan to indole (B1671886).
The mechanism involves an electrophilic substitution reaction where the electron-rich indole ring attacks the protonated aldehyde of 4-(Dimethylamino)cinnamaldehyde. This is followed by the elimination of water to form a highly conjugated, colored product.
This reaction forms the basis of its application in various assays, including the quantification of proanthocyanidins (B150500) in food and beverages.[22]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 4-(Dimethylamino)cinnamaldehyde.
References
- 1. researchgate.net [researchgate.net]
- 2. The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Differential Compositions of Aqueous Extracts of Cinnamomi Ramulus and Cinnamomi Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-(Dimethylamino)cinnamaldehyde | C11H13NO | CID 5284506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(Dimethylamino)-cinnamaldehyde | C11H13NO | CID 92224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-(Dimethylamino)cinnamaldehyde(6203-18-5) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. researchgate.net [researchgate.net]
- 20. microbenotes.com [microbenotes.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Evaluation of parameters that affect the 4-dimethylaminocinnamaldehyde assay for flavanols and proanthocyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]
